molecular formula C14H19NO2 B1445016 2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one CAS No. 1458727-56-4

2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one

Cat. No.: B1445016
CAS No.: 1458727-56-4
M. Wt: 233.31 g/mol
InChI Key: JRVIPPJDWJSTKL-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one is a compound that features a piperidine ring, a phenyl group, and a hydroxymethyl substituent. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one typically involves the reaction of piperidine derivatives with phenyl ethanone derivatives under specific conditions. One common method is the Petasis reaction, which involves the use of boronic acids, amines, and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one is a synthetic compound featuring a piperidine ring, a phenyl group, and a hydroxymethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name 2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethanone
Molecular Formula C14H19NO2
CAS Number 1458727-56-4
InChI Key JRVIPPJDWJSTKL-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. It can modulate the activity of enzymes or receptors, leading to various biological effects. The precise mechanisms are still under investigation, but potential pathways include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes.
  • Receptor Modulation: It may bind to cellular receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) value lower than that of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .

Study 2: Anticancer Mechanisms

In a study focused on the anticancer effects, researchers treated various cancer cell lines with this compound and observed significant reductions in cell viability. Flow cytometry analysis revealed increased apoptotic cells and changes in cell cycle distribution, indicating that the compound effectively triggers programmed cell death .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
Piperine Antioxidant, anticancerNaturally occurring
Evodiamine AntiproliferativeDerived from Evodia rutaecarpa
This compound Antimicrobial, anticancerSynthetic derivative with distinct structural features

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-11-12-6-8-15(9-7-12)10-14(17)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVIPPJDWJSTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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